molecular formula C11H12N2O2 B1600020 N-methoxy-N-methyl-1H-indole-2-carboxamide CAS No. 156571-69-6

N-methoxy-N-methyl-1H-indole-2-carboxamide

Cat. No.: B1600020
CAS No.: 156571-69-6
M. Wt: 204.22 g/mol
InChI Key: VRWATQWEBYZACT-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1H-indole-2-carboxamide (CAS 156571-69-6) is a high-purity chemical compound serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound belongs to the class of indole-2-carboxamides, which have been identified as promising scaffolds in the development of novel therapeutic agents. Scientific studies have explored indole-2-carboxamide derivatives for their potent activity against mycobacterial pathogens, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), by targeting the essential transporter MmpL3, which is critical for bacterial cell wall synthesis . With a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol, this Weinreb amide is particularly useful for its role in organic synthesis, facilitating the preparation of various ketones and aldehydes for further structural diversification. The compound has a storage recommendation of 2-8°C in a sealed, dark place . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(15-2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWATQWEBYZACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=CC=CC=C2N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455033
Record name N-methoxy-N-methyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156571-69-6
Record name N-methoxy-N-methyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of N Methoxy N Methyl 1h Indole 2 Carboxamide Within the Indole Chemical Space

Direct Synthesis Approaches to this compound

Direct synthetic routes to this compound typically commence from a pre-formed indole-2-carboxylic acid or its activated derivatives. These methods are favored for their straightforwardness and high efficiency.

Acylation Reactions Utilizing N,O-Dimethylhydroxylamine Hydrochloride

The formation of the Weinreb amide can be achieved through the acylation of N,O-dimethylhydroxylamine. This nucleophile, commercially available as its hydrochloride salt, reacts with an activated indole-2-carboxylic acid derivative, such as an acyl chloride. The general principle involves the in-situ formation of the free amine from the hydrochloride salt using a base, which then attacks the electrophilic carbonyl carbon of the acyl chloride. While specific literature detailing the synthesis of this compound via this exact method is not prevalent, the acylation of indoles at other positions with acyl chlorides in the presence of Lewis acids like diethylaluminum chloride is a well-established procedure. organic-chemistry.org This suggests a feasible, albeit less common, pathway for the synthesis of the target compound. A more analogous reaction is the synthesis of N-methoxy-N-methyl-1H-indole-6-carboxamide from indole-6-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride, indicating the viability of this approach within the indole scaffold. chemicalbook.com

Coupling Reactions Involving Activated Carboxylic Acid Precursors (e.g., with EDCI, BOP, CDI)

A more prevalent and versatile strategy for the synthesis of this compound involves the use of peptide coupling reagents to facilitate the amide bond formation between indole-2-carboxylic acid and N,O-dimethylhydroxylamine. These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that is widely used for amide bond formation. commonorganicchemistry.com Typically, the reaction is performed in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. commonorganicchemistry.com The carboxylic acid reacts with EDCI to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine. The byproducts of this reaction are water-soluble, simplifying purification. commonorganicchemistry.com

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is another powerful coupling reagent that has been successfully employed in the synthesis of indole-2-carboxamides. wikipedia.orgnih.gov BOP reagent promotes the formation of an activated benzotriazolyl ester of the carboxylic acid, which then undergoes amidation. wikipedia.org This method is known for its high efficiency and the ability to avoid certain side reactions common with other coupling agents. wikipedia.org However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). wikipedia.org

N,N'-Carbonyldiimidazole (CDI) serves as a coupling reagent by activating the carboxylic acid to form a reactive acylimidazolide intermediate. google.com While effective, the imidazole (B134444) leaving group is less reactive compared to those generated by other coupling agents, which can sometimes lead to slower reaction rates. google.com

The following table summarizes representative coupling reactions for the synthesis of indole-2-carboxamides:

Coupling ReagentCo-reagent/AdditiveGeneral ConditionsKey FeaturesReference
EDCIHOBt, DMAPDMF or CH2Cl2, 0 °C to RTWater-soluble byproducts, easy workup. commonorganicchemistry.comnih.gov
BOPDIPEADCMHigh efficiency, avoids dehydration of Asn/Gln in peptides. Forms carcinogenic HMPA. wikipedia.orgnih.gov
CDINone typically requiredVarious solventsMild conditions, but can have slower reaction rates. google.com

Advanced Indole Annulation Strategies for this compound Precursors

An alternative to direct functionalization is the de novo construction of the indole ring system with the C2-substituent already in place or in a form that can be readily converted to the desired Weinreb amide. These methods offer greater flexibility in introducing various substituents onto the indole core.

Applications of Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is particularly valuable as it directly furnishes the indole-2-carboxylate (B1230498) core, which can then be hydrolyzed to the corresponding carboxylic acid and subsequently converted to the target Weinreb amide. The synthesis typically involves the reaction of an aryl aldehyde with an azidoacetate ester. researchgate.net While the reaction yields are often good (typically above 70%), the synthesis can be hampered by the instability of the azido (B1232118) starting materials. wikipedia.org Research has shown that using tert-butyl azidoacetate can improve the initial aldol (B89426) reaction step, especially for less reactive aldehydes. pharm.or.jp

Starting Material (Aldehyde)Azido EsterProductYieldReference
Aryl AldehydeEthyl AzidoacetateEthyl Indole-2-carboxylate>70% (typical) wikipedia.org
Benzaldehydetert-Butyl Azidoacetatetert-Butyl Indole-2-carboxylateNot specified pharm.or.jp
2-Chlorobenzaldehydetert-Butyl Azidoacetatetert-Butyl 7-chloro-indole-2-carboxylateNot specified pharm.or.jp

Fischer and Nordlander Indole Synthesis Approaches in Methoxy-Activated Indole Systems

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com This reaction can be employed to synthesize methoxy-substituted indole-2-carboxylates by using a methoxy-substituted phenylhydrazine and pyruvic acid or its ester. nih.govsci-hub.se For instance, the reaction of p-methoxyphenylhydrazine with ethyl pyruvate (B1213749) can yield ethyl 5-methoxy-1H-indole-2-carboxylate. sci-hub.se However, the regioselectivity of the cyclization can be influenced by the position of the methoxy group on the phenylhydrazine, and in some cases, unexpected products can be formed. nih.govnih.gov

The Nordlander indole synthesis provides another route to indole derivatives. While less common for the direct synthesis of the target molecule, it has been utilized for the preparation of methoxy-activated bis-indolyl systems, demonstrating its utility in constructing complex indole architectures.

Synthesis MethodKey ReactantsProduct TypeKey FeaturesReference
Fischer Indole SynthesisMethoxy-substituted phenylhydrazine, Ethyl pyruvateMethoxy-indole-2-carboxylateClassic method, regioselectivity can be an issue. nih.govsci-hub.senih.gov
Nordlander Indole SynthesisMethoxy-aniline, α,α'-dihalo-diacetylbenzeneMethoxy-activated bis-indolyl systemsUseful for complex indole structures.

Catalytic (e.g., Rhodium- and Palladium-Catalyzed) Methodologies for Indole Ring Formation

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of the indole ring.

Rhodium-catalyzed reactions, such as the oxidative annulation of arylindoles with alkynes, provide a route to complex, fused indole systems. nih.gov While not a direct route to simple indole-2-carboxylates, these methods highlight the power of rhodium catalysis in C-H activation and indole functionalization. nih.gov More direct approaches involve the rhodium-catalyzed reaction of ortho-alkenyl substituted aryl azides, which can lead to the formation of 3H-indoles that could potentially be isomerized or further functionalized. acs.org

Palladium-catalyzed methods are particularly versatile for indole synthesis. The cyclization of ortho-alkynylanilines is a prominent strategy to form 2-substituted and 2,3-disubstituted indoles. nih.govmdpi.com This approach can be adapted to produce indole-2-esters or related precursors. For example, palladium-catalyzed carbonylative cyclization of 2-alkynylanilines can lead to N-acyl indoles. rsc.org Furthermore, palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, formed from anilines and ketones, offers an atom-economical route to indoles. acs.org

Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Rhodium (e.g., [Cp*RhCl2]2)Oxidative Annulation2-Arylindoles, AlkynesFused Indole Systems nih.gov
Palladium (e.g., Pd(OAc)2)Cyclizationo-Alkynylanilines2-Substituted Indoles nih.govmdpi.com
Palladium (e.g., Pd(OAc)2)Aerobic Oxidative CyclizationAnilines, KetonesIndoles acs.org

Reaction Mechanisms and Chemical Transformations Involving N Methoxy N Methyl 1h Indole 2 Carboxamide As a Building Block

Nucleophilic Additions to the N-methoxy-N-methylamide (Weinreb Amide) Functionality

The N-methoxy-N-methylamide group, commonly known as a Weinreb amide, is a particularly useful functional group in organic synthesis due to its controlled reactivity towards strong nucleophiles. Unlike more reactive acylating agents like acid chlorides or anhydrides, Weinreb amides can react with organometallic reagents, such as organolithium and Grignard reagents, to produce ketones in a highly selective manner. wikipedia.orgorganic-chemistry.orglibretexts.org

The mechanism involves the nucleophilic attack of the organometallic reagent on the amide carbonyl carbon. This addition forms a stable tetrahedral intermediate that is chelated by the N-methoxy group. wikipedia.org This chelated intermediate is stable at low temperatures and does not collapse to eliminate the methoxide (B1231860) group until an acidic workup is performed. wikipedia.orgchemistrysteps.com This stability prevents the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone, which would otherwise lead to the formation of a tertiary alcohol. wikipedia.org This reliable and high-yielding reaction makes Weinreb amides, including N-methoxy-N-methyl-1H-indole-2-carboxamide, valuable precursors for the synthesis of complex ketones. organic-chemistry.orgresearchgate.net

Formation of Ketones and Aldehydes from this compound Derivatives

The strategic placement of the Weinreb amide at the C2 position of the indole (B1671886) ring allows for the direct synthesis of 2-acylindoles and indole-2-carboxaldehydes, which are important synthetic building blocks.

Ketone Synthesis: The reaction of this compound with various Grignard (R-MgX) or organolithium (R-Li) reagents, followed by an aqueous acidic workup, provides the corresponding 1H-indol-2-yl ketones. This transformation is efficient for introducing a wide range of alkyl, aryl, and vinyl substituents at the 2-position of the indole scaffold. wikipedia.orgorganic-chemistry.org

Aldehyde Synthesis: For the synthesis of aldehydes, a partial reduction of the Weinreb amide is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comrsc.org The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the primary alcohol. chemistrysteps.commasterorganicchemistry.com Under these conditions, DIBAL-H reduces the N-methoxy-N-methylamide to a stable tetrahedral intermediate which, upon hydrolysis, yields the corresponding indole-2-carboxaldehyde. chemistrysteps.comuta.edu This method provides a direct route to aldehydes that avoids an additional oxidation step from an alcohol. masterorganicchemistry.com

Table 1: Synthesis of Ketones and Aldehydes

ReagentProduct TypeGeneral Product StructureConditions
Organolithium Reagent (R-Li)Ketone2-Acyl-1H-indole1. Addition at low temp. 2. Acidic Workup
Grignard Reagent (R-MgX)Ketone
DIBAL-HAldehyde1H-Indole-2-carboxaldehyde1. Low Temp. (-78 °C) 2. Aqueous Workup

Electrophilic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The most reactive position for electrophilic attack is C3, which is estimated to be 10¹³ times more reactive than a position on a benzene (B151609) ring. wikipedia.orgbhu.ac.in The presence of the this compound group at C2 directs incoming electrophiles predominantly to the C3 position. This is because the carbocation intermediate formed by attack at C3 is more stable, as the positive charge can be delocalized by the nitrogen atom's lone pair without disrupting the aromaticity of the fused benzene ring. bhu.ac.in

Halogenation: The C3 position of the indole ring can be readily halogenated. Reactions with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or bromine (Br₂) can introduce chloro, bromo, and iodo substituents at the C3 position, respectively. organic-chemistry.orgmdpi.com These reactions are often performed without a Lewis acid catalyst due to the high reactivity of the indole nucleus. mdpi.com

Nitration: Direct nitration of indole with strong acids like a nitric/sulfuric acid mixture often leads to polymerization or unwanted side products. bhu.ac.in Therefore, milder, non-acidic nitrating agents such as benzoyl nitrate (B79036) or ethyl nitrate are typically employed to achieve selective nitration at the C3 position. bhu.ac.inumn.edu

Sulfonation: Sulfonation of indole is generally carried out using a pyridine-sulfur trioxide complex (Py·SO₃) in pyridine (B92270) to install a sulfonic acid group at the C3 position. youtube.com This method avoids the harsh acidic conditions that can cause degradation of the indole ring.

Formylation: The Vilsmeier-Haack reaction, using a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a classic method for introducing a formyl (-CHO) group at the C3 position of indoles. wikipedia.orgyoutube.com

Cross-Coupling and Dehydrogenative Coupling Reactions in Indole-2-carboxamide Synthesis

Modern catalytic methods, including cross-coupling and dehydrogenative coupling, are powerful tools for the synthesis and functionalization of indole-2-carboxamides. These reactions often utilize palladium, copper, or gold catalysts to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, and Sonogashira reactions, are widely used to introduce diverse substituents onto the indole core. nih.gov For instance, a 3-halo-indole-2-carboxamide can be coupled with boronic acids (Suzuki), alkenes (Heck), organostannanes (Stille), or terminal alkynes (Sonogashira) to create highly functionalized derivatives. nih.gov Furthermore, indole-2-carboxylic acids can undergo palladium-catalyzed decarboxylative coupling reactions, where the carboxylic acid is expelled and a new bond is formed at the C2 position. rsc.org

Dehydrogenative coupling represents another efficient strategy, forming a new bond through the formal loss of a hydrogen molecule. mdpi.comresearchgate.net For example, the oxidative dearomative cross-dehydrogenative coupling of indoles with various carbon-based nucleophiles can yield structurally complex 2,2-disubstituted indolin-3-ones. mdpi.com These advanced catalytic methods provide streamlined access to complex molecular architectures that would be difficult to achieve through traditional synthetic routes. researchgate.netrug.nl

Hydrogenation and Reduction Methodologies Applied to Indole-2-carboxamide Systems

The reduction of the indole ring in an indole-2-carboxamide system can be directed either at the heterocyclic core or at the amide functionality, depending on the reagents and conditions employed.

The catalytic hydrogenation of the indole ring is a challenging transformation due to its aromatic stability. nih.gov Selective reduction of the C2-C3 double bond to yield the corresponding indoline (B122111) derivative is the most common outcome. pharmaguideline.com This is often achieved using heterogeneous catalysts like platinum on carbon (Pt/C) under a hydrogen atmosphere. nih.gov The reaction can be facilitated by the addition of a Brønsted acid, such as p-toluenesulfonic acid, which protonates the indole at the C3 position. nih.govrsc.org This protonation disrupts the aromaticity of the pyrrole (B145914) ring, generating an iminium ion that is more susceptible to hydrogenation. nih.gov Homogeneous catalysts, particularly those based on iridium, have also been developed for the asymmetric hydrogenation of indoles, providing access to chiral indolines. rsc.orgchinesechemsoc.org It has been noted, however, that some iridium-based catalytic systems show no reactivity towards substrates like 1H-indole-2-carboxylic acid, suggesting that the C2-carboxy functionality can sometimes hinder the reaction. chinesechemsoc.org Under more forcing conditions, complete reduction of both the pyrrole and benzene rings can occur to produce octahydroindole derivatives. nih.govacs.org

Separately, the Weinreb amide group can be reduced as described previously (Section 3.1.1), most commonly with DIBAL-H to yield an aldehyde. masterorganicchemistry.com

Exploration of Indole Tautomeric Forms and Their Impact on Reactivity

Indole exists in a tautomeric equilibrium between the highly stable 1H-indole (enamine) form and the much less stable 3H-indole (indolenine or imine) form. accessscience.com The chemical properties and reactions of indole and its derivatives, including this compound, are overwhelmingly dictated by the reactivity of the dominant 1H-indole tautomer. nih.govacs.org

The exceptional nucleophilicity of the C3 position is a direct consequence of the 1H-indole structure, where the nitrogen's lone pair of electrons contributes to the aromatic π-system, rendering the pyrrole moiety electron-rich. bhu.ac.in While the 3H-tautomer is a minor component of the equilibrium, its conceptual formation is crucial for understanding certain aspects of indole reactivity. For instance, the protonation of indole under acidic conditions occurs at C3, not at the nitrogen atom. This leads to the formation of a thermodynamically stable 3H-indolium cation, which preserves the aromaticity of the benzene ring. wikipedia.orgbhu.ac.in It is this protonated intermediate that facilitates reactions like acid-catalyzed hydrogenation. nih.gov For this compound, the presence of the electron-withdrawing group at C2 modulates the electron density of the ring, but the fundamental principles of tautomerism and reactivity governed by the 1H-indole form remain the same.

Computational Chemistry and Molecular Modeling Studies of N Methoxy N Methyl 1h Indole 2 Carboxamide

Density Functional Theory (DFT) Calculations for Structural Optimization and Spectroscopic Correlation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to determine optimized molecular geometries, predict vibrational frequencies for correlation with experimental infrared (IR) and Raman spectra, and analyze frontier molecular orbitals (FMOs). researchgate.netresearchgate.net

For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to achieve a detailed understanding of their structural and electronic properties. researchgate.net Studies on related indole-2-carboxylic acids have used DFT to confirm molecular structures determined by X-ray diffraction, showing good agreement between calculated and experimental bond lengths and angles. mdpi.comnih.gov The theoretical vibrational analysis helps in the precise assignment of experimental IR spectral bands, such as the characteristic N-H and C=O stretching frequencies. mdpi.com

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) mapping, another DFT-based analysis, provides a visual representation of the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net While specific DFT studies on N-methoxy-N-methyl-1H-indole-2-carboxamide are not extensively detailed in public literature, the established methodologies for the indole scaffold provide a clear framework for its analysis.

Table 1: Illustrative DFT-Calculated Parameters for an Indole-2-Carboxamide Analog Note: This table is a representative example based on typical findings for related structures and does not represent experimentally verified data for this compound.

ParameterCalculated Value/ObservationSignificance
Optimized Geometry Planar indole ring with specific bond lengths and angles.Provides the most stable 3D conformation of the molecule.
HOMO Energy e.g., -6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy e.g., -1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap e.g., 4.4 eVIndicates chemical reactivity and stability. researchgate.net
MEP Analysis Negative potential (red) near carbonyl oxygen; Positive potential (blue) near indole N-H.Predicts sites for intermolecular interactions and chemical reactions. researchgate.net
Vibrational Frequencies C=O stretch (e.g., ~1650 cm⁻¹), N-H stretch (e.g., ~3340 cm⁻¹).Correlates with and aids in the interpretation of experimental IR spectra. mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govrrpharmacology.ru This method is crucial for predicting the binding mode and affinity of potential drug candidates to their biological targets. nih.gov For the indole-2-carboxamide class, docking studies have been instrumental in elucidating their mechanism of action against various targets.

For instance, docking simulations of indole-2-carboxamide derivatives into the active site of human liver glycogen (B147801) phosphorylase a (HLGPa) have been performed to understand their inhibitory activity. nih.gov These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of the inhibitors. nih.gov Good correlations between the calculated interaction energies and the experimentally determined inhibitory activities suggested that the predicted binding conformations were reasonable. nih.gov Similarly, indole-2-carboxamides have been docked into the active sites of targets like the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, various kinases, and the SARS-CoV-2 main protease to predict binding modes and guide the design of more potent analogues. mdpi.commdpi.comnih.gov

For this compound, a docking study would involve preparing the 3D structure of the molecule and placing it into the binding pocket of a selected protein target. The simulation would then explore various conformations and orientations, scoring them based on a force field to estimate the binding free energy. The results would highlight key amino acid residues involved in the interaction, providing a structural hypothesis for its biological activity. mdpi.com

In Silico Pharmacokinetics and Drug Metabolism (ADME) Predictions relevant to Indole-2-carboxamides

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical to its success as a drug. nih.gov In silico ADME prediction tools are now routinely used in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles, saving time and resources. nih.govmdpi.com

Studies on various series of indole-2-carboxamides have employed computational tools like SwissADME and pkCSM to predict their drug-likeness and pharmacokinetic parameters. mdpi.comnih.gov These predictions often include:

Lipinski's Rule of Five: Assesses oral bioavailability based on properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors. mdpi.commdpi.com

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates whether a compound is likely to enter the central nervous system. japsonline.com

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes like CYP1A2, CYP2D6, or CYP3A4. mdpi.comnih.gov

Metabolic Stability: In vitro data, such as clearance in mouse liver microsomes, is often used alongside computational predictions to estimate a compound's metabolic fate. acs.orgnih.gov

Table 2: Representative In Silico ADME Predictions for an Indole-2-Carboxamide Note: This table is for illustrative purposes, based on general findings for the compound class. mdpi.commdpi.comjapsonline.com

ADME PropertyPredicted OutcomeImplication for Drug Development
Lipinski's Rule of Five 0-1 violationsLikely to have drug-like oral bioavailability properties.
GI Absorption HighExpected to be well-absorbed from the gastrointestinal tract. mdpi.com
BBB Permeant NoThe compound is not predicted to cross the blood-brain barrier. japsonline.com
CYP2D6 Inhibitor NoLow probability of causing drug-drug interactions via this pathway. japsonline.com
Substrate of P-glycoprotein Yes/NoDetermines potential for active efflux from cells, affecting distribution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Indole-2-carboxamide Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biorxiv.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For indole-2-carboxamides, several QSAR studies have been successfully conducted. These often involve calculating a set of molecular descriptors (physicochemical, topological, or 3D) for each compound in a series and then using statistical methods to build a regression or classification model. biorxiv.orgbenthamdirect.com

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are powerful 3D-QSAR techniques. For a series of indole-2-carboxamide inhibitors of HLGPa, CoMFA and CoMSIA models were developed that showed good predictive ability. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, providing clear guidelines for designing more potent inhibitors. nih.gov

Descriptor-Based QSAR: In other studies, various molecular descriptors are calculated and correlated with activity using machine learning algorithms like Gradient Boosting Regression. biorxiv.orgbenthamdirect.com For a series of N-Arylsulfonyl-Indole-2-Carboxamide derivatives, a Gradient Boosting Regression model yielded a high correlation (R² of 0.943 for the training set), demonstrating the method's feasibility for this chemical class. benthamdirect.com Such models can identify key descriptors, like specific electrophilicity or nucleophilicity indices, that influence biological activity. biorxiv.org

A QSAR study involving this compound would require a dataset of analogues with measured biological activity against a specific target. By systematically modifying parts of the molecule (e.g., substituents on the indole ring or the amide nitrogen) and measuring the resulting activity, a predictive QSAR model could be constructed to guide further optimization.

Mechanistic Insights into the Biological Activities of N Methoxy N Methyl 1h Indole 2 Carboxamide Derivatives

Investigating Antiproliferative and Anticancer Mechanisms

The indole-2-carboxamide scaffold has proven to be a versatile framework for developing potent antiproliferative agents. By modifying various positions on the indole (B1671886) ring and the carboxamide substituent, scientists have created derivatives that can interfere with cancer cell growth and survival through multiple mechanisms.

Multi-Kinase Inhibitory Effects (e.g., EGFR, VEGFR-2, BRAFV600E)

A key strategy in modern cancer therapy is the development of multi-target agents that can simultaneously block several signaling pathways crucial for tumor progression. Indole-2-carboxamide derivatives have shown promise as multi-kinase inhibitors, targeting enzymes that are often dysregulated in cancer. nih.gov

Kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical for tumor growth, metastasis, and angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.govrsc.org The BRAF kinase, particularly the BRAFV600E mutant, is another key driver in several cancers. Research has shown that certain indole-2-carboxamide derivatives can effectively inhibit these kinases. For instance, a study on a series of these compounds identified derivatives with substantial antiproliferative effects, which were found to act as multi-kinase inhibitors against EGFR, VEGFR-2, and BRAFV600E. nih.gov The development of such dual or multi-kinase inhibitors is a significant area of research, with some indole derivatives showing inhibitory concentrations (IC₅₀) in the nanomolar range against both EGFR and VEGFR-2. nih.govtaylorandfrancis.com

Below is a table summarizing the inhibitory activity of selected indole-2-carboxamide derivatives against various kinases.

CompoundTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Derivative VgVEGFR-2110Sorafenib90
Derivative VhVEGFR-2120Sorafenib90
Derivative VaVEGFR-2190Sorafenib90
Derivative VeVEGFR-2130Sorafenib90
Compound IIIEGFR18--
Compound IIIVEGFR-245--
Data sourced from a 2023 study on indole-2-carboxamides as potential multi-target antiproliferative agents and other related research. nih.govtaylorandfrancis.com

Apoptosis Induction and Caspase Pathway Assessment

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many anticancer therapies aim to re-induce this process in tumor cells. Indole-2-carboxamide derivatives have been shown to trigger apoptosis through the activation of the caspase cascade, a family of proteases that execute the cell death program. nih.gov

Upon activation, initiator caspases like caspase-8 and caspase-9 activate executioner caspases, such as caspase-3, leading to the breakdown of cellular components. nih.govnih.gov Studies on promising indole-2-carboxamide compounds have confirmed their ability to induce apoptosis. tandfonline.com This is often assessed by measuring the levels of key apoptotic proteins. For example, treatment of cancer cells with these derivatives can lead to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and elevated levels of activated caspases. nih.gov The apoptotic process can be initiated through mitochondrial-dependent pathways, involving the release of cytochrome c. nih.gov

Modulation of Cancer Cell Lines and Mechanisms of Drug Resistance

The efficacy of indole-2-carboxamide derivatives has been tested across various human cancer cell lines. nih.govacs.org For example, new 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives showed promising antiproliferative effects against four different human cancer cell lines without being toxic to normal cells. tandfonline.com

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from cancer cells. nih.gov Research is focused on developing compounds that can circumvent or even selectively target these resistant cells. researchgate.net By modifying the chemical structure of indole-2-carboxamides, such as shifting the position of the carboxamide group, researchers have been able to increase the compound's lipophilicity and binding to P-gp. nih.gov This can enhance the accumulation of the drug within resistant tumor cells, overcoming the efflux mechanism and restoring sensitivity. For instance, certain naphthoindole-2-carboxamides effectively suppressed the growth of P-gp-positive resistant leukemia cells, a feat not achieved by related isomers or standard chemotherapeutics. nih.gov

Targeting Bcl-2 and Other Cancer-Related Molecular Pathways

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis and a prime target for cancer therapy. nih.gov It is an anti-apoptotic protein, and its overexpression allows cancer cells to survive even when they have sustained significant damage. Developing small molecules that inhibit Bcl-2 is a promising strategy to trigger apoptosis in cancer cells. nih.gov

Indole-based derivatives have been designed as "BH3-mimetics," which mimic the action of pro-apoptotic proteins (like Bad and Bak) that naturally bind to and inhibit Bcl-2. nih.govnih.gov By binding to a hydrophobic groove on the Bcl-2 protein, these indole derivatives can disrupt its function, leading to the activation of the apoptotic cascade. nih.govnih.gov This mechanism often involves a decrease in the Bcl-2 protein level, cytochrome c release from the mitochondria, and subsequent activation of caspase-9 and caspase-3. nih.gov The targeting of the Bcl-2 family of proteins represents a significant approach in the development of new anticancer drugs based on the indole scaffold. nih.gov

Modulation of Receptor Systems: Cannabinoid Receptor 1 (CB1) Allosteric Interactions

Beyond their anticancer properties, indole-2-carboxamides are extensively studied as allosteric modulators of the Cannabinoid Receptor 1 (CB1). CB1 receptors are abundant in the central nervous system and are involved in regulating a wide array of physiological processes. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, subtly changing the receptor's shape and thereby influencing the binding and/or efficacy of the primary ligand. nih.govrealmofcaring.org

Binding Affinity (KB) and Cooperativity (α) Studies

The interaction of indole-2-carboxamide derivatives with the CB1 receptor is characterized by two key parameters: the binding affinity (KB) and the cooperativity factor (α). acs.org

Binding Affinity (KB): This is the equilibrium dissociation constant, which measures how tightly a modulator binds to its allosteric site on the receptor. A lower KB value indicates a higher binding affinity. nih.govacs.org

Cooperativity (α): This factor quantifies how the binding of the allosteric modulator affects the binding of the orthosteric ligand. An α value greater than 1 indicates positive cooperativity (the modulator enhances orthosteric ligand binding), while an α value less than 1 indicates negative cooperativity (the modulator diminishes orthosteric ligand binding). nih.govacs.org

Structural modifications to the indole-2-carboxamide scaffold have been shown to significantly impact both KB and α. For example, attaching an electron-withdrawing group at the C5-position of the indole ring and varying the length of the alkyl chain at the C3-position can fine-tune these parameters. nih.govnih.gov Researchers have identified potent positive allosteric modulators, such as 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, which exhibits a very low KB of 89.1 nM, indicating strong binding to the allosteric site. nih.govacs.org Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, displayed a remarkably high positive cooperativity (α = 24.5). nih.govacs.org

The table below presents data for selected indole-2-carboxamide derivatives, illustrating the influence of structural changes on their allosteric properties at the CB1 receptor.

CompoundKB (nM)Cooperativity (α)
Compound 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide)259.324.5
Compound 12f (5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide)89.11.0
Compound 21c 27086.2
Compound 4 207.419.7
Data sourced from studies on the optimization of indole-2-carboxamides for CB1 allosteric modulation. nih.govacs.org

These findings highlight that indole-2-carboxamides are a highly adaptable class of compounds, capable of being tailored to achieve specific biological effects, from multi-target anticancer activity to precise modulation of receptor function.

G-protein Coupling and Ligand-Biased Signaling Studies

The interaction of N-methoxy-N-methyl-1H-indole-2-carboxamide derivatives with G-protein coupled receptors (GPCRs) represents a key area of pharmacological interest. GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses, primarily through coupling with G-proteins or β-arrestins. The concept of ligand-biased signaling, where a ligand preferentially activates one pathway over another, offers a promising strategy for designing safer drugs with fewer side effects.

While direct studies on this compound's G-protein coupling and biased signaling are not extensively available, research into related indole-2-carboxamide structures provides valuable insights. For instance, the derivative [R]-N-[4-(4-[3-chloro-5-ethyl-2-methoxyphenyl]piperazin-1-yl)-3-hydroxybutyl]-1H-indole-2-carboxamide (VK4-116) has been identified as a selective ligand for the D3 dopamine (B1211576) receptor, a type of GPCR. nih.gov Studies on such complex phenylpiperazine compounds, which include an indole-2-carboxamide moiety, indicate that they can bind to both an orthosteric binding pocket and a secondary site on the receptor. nih.gov This dual interaction can influence the receptor's conformational state and subsequent signaling cascade.

The phenomenon of biased agonism is critical, as G-protein signaling is often linked to therapeutic effects, whereas β-arrestin recruitment can be associated with receptor desensitization and adverse effects. nih.gov The specific G-protein subtypes (e.g., Gi/o) and the Gβγ subunit composition within the native cellular environment can significantly influence the pharmacological response of a GPCR to a ligand. nih.gov Therefore, while specific data for this compound is pending, the broader class of indole-2-carboxamides demonstrates potential for nuanced interactions with GPCRs, warranting further investigation into their capacity for biased signaling.

β-Arrestin Mediated ERK1/2 Phosphorylation

The β-arrestin pathway is a crucial signaling cascade downstream of GPCR activation. Following agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestins. This interaction not only desensitizes the G-protein signal but also initiates a separate wave of signaling by acting as a scaffold for various proteins, including the mitogen-activated protein kinase (MAPK) cascade, which leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Currently, there is a lack of specific research data detailing β-arrestin mediated ERK1/2 phosphorylation induced directly by this compound. However, the general mechanism is well-established. Molecules that selectively inhibit β-arrestin interaction without affecting G-protein signaling (biased negative allosteric modulators) have been identified for receptors like the β2-adrenergic receptor. nih.gov These modulators can prevent agonist-promoted receptor internalization and desensitization. nih.gov

Studies involving D3 receptor ligands, such as the indole-2-carboxamide derivative VK4-116, have measured β-arrestin-1 recruitment to understand their signaling profile. nih.gov The recruitment of β-arrestin is a key indicator of a ligand's bias. The activation of β-arrestin can also be influenced by its interaction with membrane lipids like phosphatidylinositol 4,5-bisphosphate (PIP2), which can transform β-arrestin into a pre-active state, priming it for receptor binding. nih.gov Understanding how this compound derivatives might modulate β-arrestin recruitment and subsequent ERK1/2 phosphorylation is essential for characterizing their full pharmacological profile.

Antimicrobial Activities and Mechanism of Action

While direct studies on the antifungal properties of this compound are limited, research on structurally related compounds provides evidence of the potential of the methoxy-indole-carboxamide scaffold as an antifungal agent. A study on 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, demonstrated promising antifungal activity against Candida albicans and Aspergillus niger. nih.gov

The formulation of MICA into a nanosponge hydrogel was shown to enhance its antimycotic activity against C. albicans when compared to the conventional antifungal drug fluconazole. nih.gov This suggests that the methoxy-indole core is a viable pharmacophore for developing new antifungal treatments. Other research has focused on pyrazole (B372694) carboxamides containing an N-methoxy group as potent fungicides that act by inhibiting succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. nih.govmdpi.com Although these are not indole derivatives, they highlight the utility of the N-methoxy carboxamide feature in antifungal drug design. The antifungal activity of various other carboxamide derivatives against resistant strains of C. albicans has also been noted, with some compounds inhibiting both planktonic cells and biofilms. researchgate.net

Table 1: Antifungal Activity of a Related Indole Derivative

Compound Fungal Strain Activity Metric Result Reference
6-methoxy-1H-indole-2-carboxylic acid (MICA) Candida albicans ATCC 10231 Promising Antifungal Activity Noted nih.gov

Note: The table presents data for a structurally related compound, not this compound itself.

A significant body of research has focused on the optimization of 1H-indole-2-carboxamide derivatives as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.govacs.org A hit-to-lead campaign involving the synthesis and testing of 153 such compounds identified several derivatives with significant in vitro potency against the intracellular amastigote form of the parasite. nih.gov

The mechanism of action for some of these derivatives is believed to involve the inhibition of the parasite's sterol 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis. nih.gov Structure-activity relationship (SAR) studies revealed that small, electron-donating groups like methyl or cyclopropyl (B3062369) at the 5' position of the indole ring were favorable for potency. nih.gov Although this compound was not specifically detailed in the primary findings, the SAR exploration provides context for its potential activity. For instance, reversing the amide bond in some derivatives restored potency, indicating the importance of the linker's orientation. acs.org

The most promising compounds from these studies progressed to in vivo testing in mouse models of Chagas disease, where they demonstrated the ability to reduce the parasite load during both acute and chronic stages of infection. nih.gov

Table 2: Anti-Trypanosoma cruzi Activity of Selected 1H-Indole-2-carboxamide Derivatives

Compound Number Indole 5'-Substituent pEC50 (T. cruzi) Reference
1 5-Me 5.8 nih.gov
2 5-Me 5.7 nih.gov
3 5-cyclopropyl 6.2 nih.gov
6 5-OMe 5.4 nih.gov
24 5,7-di-Me 6.5 acs.org
37 5-cyclopropyl, 7-Me 6.0 nih.gov

| 56 | 3-F, 5-cyclopropyl | 6.1 | nih.gov |

pEC50 represents the negative logarithm of the half-maximal effective concentration.

Anti-inflammatory Pathways and Molecular Targets

Antioxidant and Neuroprotective Effects

Derivatives of 5-methoxyindole-2-carboxylic acid (5MICA) have shown significant promise as antioxidant and neuroprotective agents. mdpi.comresearchgate.netmdpi.com These compounds demonstrate a capacity to combat oxidative stress, a key factor in the pathology of neurodegenerative diseases.

Hydrazone derivatives of 5MICA have been shown to possess potent neuroprotective effects, suppressing iron-induced lipid peroxidation and exhibiting strong radical-scavenging properties. mdpi.commdpi.com For example, a 3,4-dihydroxy-substituted derivative was identified as a lead compound due to its excellent radical scavenging in multiple model systems. uctm.edu These compounds effectively scavenge superoxide (B77818) radicals and can protect against neurotoxicity induced by agents like H2O2 and 6-hydroxydopamine (6-OHDA) in cell models. mdpi.commdpi.com

The parent compound, 5-methoxyindole-2-carboxylic acid, has been shown to confer neuroprotection against ischemic stroke injury in rats. nih.gov Its mechanism is thought to involve the inhibition of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), leading to a state of chemical preconditioning that protects the brain. nih.gov This highlights the potential for these indole derivatives to not only act as direct antioxidants but also to modulate cellular stress-response pathways to achieve neuroprotection.

Table 3: Neuroprotective and Antioxidant Activities of 5-Methoxyindole-2-Carboxylic Acid (5MICA) Derivatives

Derivative Activity Observed Model System Reference
3,4-dihydroxybenzaldehyde hydrazone of 5MICA Excellent radical scavenging Chemical assays (luminol-dependent chemiluminescence) mdpi.comuctm.edu
2-hydroxy-4-methoxybenzaldehyde hydrazone of 5MICA Neuroprotection against H2O2-induced stress SH-SY5Y cells mdpi.com
Syringaldehyde derivative of 5MICA Neuroprotection against 6-OHDA-induced neurotoxicity Rat brain synaptosomes mdpi.com
Various hydroxyl derivatives of 5MICA Suppression of iron-induced lipid peroxidation Chemical assay mdpi.com

Structure Activity Relationship Sar Studies and Rational Design of N Methoxy N Methyl 1h Indole 2 Carboxamide Analogues

Impact of Indole (B1671886) Ring Substituents (e.g., C3, C5, C6, C7 positions) on Biological Potency and Selectivity

The indole ring is a key component for the binding affinity of many indole-2-carboxamide derivatives. nih.gov However, substituents on the benzenoid and pyrrolic moieties of the indole core can dramatically alter the compound's activity and selectivity. acs.org The C3, C5, and C6 positions have been found to be particularly sensitive to modification. acs.orgnih.govacs.org

Research into allosteric modulators for the Cannabinoid Receptor 1 (CB1) has shown that substituents at the C3 position of the indole-2-carboxamide scaffold significantly influence the ligand's allosteric effects. nih.gov Similarly, for antituberculosis agents, substitutions at the 4- and 6-positions were found to be optimal for activity. nih.gov In the context of anti-Trypanosoma cruzi agents, the 5' position of the indole core was a key area for modification. acs.orgnih.gov

The electronic nature of substituents on the indole ring plays a pivotal role in determining biological activity, though the preference for electron-donating groups (EDG) versus electron-withdrawing groups (EWG) is highly dependent on the specific biological target.

For compounds designed as anti-Trypanosoma cruzi agents, small, aliphatic electron-donating groups at the 5-position of the indole ring were favored. acs.orgnih.gov Analogues with methyl, cyclopropyl (B3062369), ethyl, or methoxy (B1213986) groups demonstrated moderate to good potency. acs.orgnih.gov Conversely, compounds bearing electron-withdrawing groups such as halogens (chloro) or a trifluoromethyl group at the same position were found to be inactive. acs.orgnih.gov

In stark contrast, SAR studies on CB1 receptor allosteric modulators revealed that an electron-withdrawing group at the C5-position is a key structural requirement for potent activity. acs.org For instance, a 5-chloro substituted analogue (an EWG) was used as a reference compound for its high activity. acs.org When the chloro group was replaced with a methoxy group, a strong EDG, a significant decrease in both binding cooperativity and binding affinity was observed. acs.org Moving the chloro group from the C5 to the C6 position also drastically reduced binding affinity, highlighting the positional importance of the electronic effect. acs.org Further studies confirmed that chloro, fluoro, or cyano substitutions at the 4- and 6-positions of the indole ring significantly improved the metabolic stability of antituberculosis candidates. nih.govacs.org

PositionSubstituent TypeEffect on ActivityTarget/ActivitySource
C5 Electron-Donating (e.g., Me, Et, OMe)FavorableAnti-Trypanosoma cruzi acs.orgnih.gov
C5 Electron-Withdrawing (e.g., Cl, F, CF3)UnfavorableAnti-Trypanosoma cruzi acs.orgnih.gov
C5 Electron-Withdrawing (e.g., Cl)FavorableCB1 Allosteric Modulation acs.orgnih.gov
C5 Electron-Donating (e.g., OMe)UnfavorableCB1 Allosteric Modulation acs.org
C4/C6 Electron-Withdrawing (e.g., Cl, F, CN)Improved Metabolic StabilityAntituberculosis nih.govacs.org

The size, shape, and stereochemistry of substituents, particularly alkyl groups at the C3 position, are critical for optimizing interactions within the binding pocket of the target protein.

In the development of CB1 allosteric modulators, the C3 position was explored by introducing alkyl groups of varying lengths. nih.gov The results indicated the presence of a hydrophobic sub-pocket in proximity to the C3-position. nih.gov A profound influence on the ligand's allostery was observed, with linear alkyl chains being preferred over cyclic structures. nih.gov Activity was enhanced when moving from a C3-ethyl to a C3-n-pentyl group. nih.gov However, further increasing the chain length to n-heptyl or n-nonyl led to a substantial decrease in activity, suggesting that a C3-n-pentyl chain is optimal for maximal allosteric modulatory effects. nih.gov

For antituberculosis agents, attaching alkyl groups to a cyclohexyl ring on the amide side chain significantly improved activity against Mycobacterium tuberculosis. nih.govacs.org This highlights that the influence of alkyl groups extends beyond direct substitution on the indole core.

Stereochemistry also plays a crucial role. In a series of antiproliferative indole-2-carboxamides, a derivative containing a 2-methylpyrrolidin-1-yl phenethyl moiety was identified as the most potent compound, suggesting that specific stereochemical arrangements in the side chain can significantly enhance activity. nih.gov

PositionModificationEffect on PotencyTarget/ActivitySource
C3 Ethyl to n-PentylEnhancementCB1 Allosteric Modulation nih.gov
C3 n-Pentyl to n-Heptyl/n-NonylSubstantial DecreaseCB1 Allosteric Modulation nih.gov
C3 Linear Alkyl vs. Cyclic AlkylLinear Alkyl PreferredCB1 Allosteric Modulation nih.gov
Side Chain Addition of Alkyl to CyclohexylSignificant ImprovementAntituberculosis nih.govacs.org

Influence of Amide Linker and Side Chain Modifications on Activity

The amide linker and its attached side chain are fundamental components of the indole-2-carboxamide scaffold, responsible for orienting the molecule and forming key interactions with the biological target. Modifications in this region, such as altering linker length, reversing the amide bond, or N-alkylation, can have a profound impact on activity.

Studies on CB1 allosteric modulators demonstrated the critical role of the linker length between the amide bond and a terminal phenyl ring. acs.org A two-carbon linker was found to be essential for activity, while shortening it to a one-carbon linker resulted in a complete loss of allosteric modulation. acs.org In another study targeting alphavirus replication, extending the linker between a pyridine (B92270) and the carboxamide with one methylene (B1212753) unit increased potency 10-fold, while adding a second methylene caused a 5-fold decrease, again showing an optimal linker length exists. nih.gov

Modifying the amide bond itself is a key strategy for tuning a compound's properties. In the pursuit of anti-Trypanosoma cruzi agents, reversing the amide bond (from indole-C(O)NH-R to indole-NHC(O)-R) led to a compound that restored the potency of the parent molecule while also improving solubility. acs.org Crystal structure analysis of a reversed amide analogue confirmed that this modification leads to a less sterically hindered, twisted conformation compared to the typically planar alignment of standard indole carboxamides. rsc.org

N-methylation of the amide nitrogen is another common modification. For some targets, an unsubstituted amide NH is considered essential for potency, likely due to its role as a hydrogen bond donor. researchgate.net However, this is not a universal rule. In the anti-Trypanosoma cruzi series, N-methylating the amide resulted in an equipotent compound. acs.orgnih.gov Interestingly, methylating both the amide nitrogen and the indole nitrogen simultaneously restored potency to the level of the parent compound and improved the solubility profile. acs.orgnih.gov Similarly, for alphavirus inhibitors, methylation of the amide did not significantly compromise activity. nih.gov

ModificationEffect on PotencyTarget/ActivitySource
Amide Bond Reversal Restored potencyAnti-Trypanosoma cruzi acs.org
Amide N-Methylation EquipotentAnti-Trypanosoma cruzi acs.orgnih.gov
Amide & Indole N-Methylation Restored potency, improved solubilityAnti-Trypanosoma cruzi acs.orgnih.gov
Amide N-Methylation Not significantly compromisedAlphavirus Inhibition nih.gov

Bioisosteric replacement involves substituting one functional group with another that retains similar biological activity while potentially improving physicochemical properties. The sulfonamide group is a well-known, non-classical bioisostere of the amide and carboxylic acid functionalities. drughunter.com Sulfonamides can offer advantages such as increased metabolic stability and membrane permeability. drughunter.com They share some geometric and hydrogen-bonding properties with amides, but are generally weaker acids and have different electronic profiles. drughunter.comuvic.ca

Despite the theoretical potential, the success of this replacement is highly context-dependent. In SAR studies of anti-Trypanosoma cruzi agents, replacing the carboxamide linker with a sulfonamide group resulted in a complete loss of biological activity. acs.org This suggests that for this specific target, the precise electronic and hydrogen-bonding characteristics of the carboxamide group are essential for binding and cannot be successfully mimicked by a sulfonamide. This highlights that while bioisosterism is a powerful tool, empirical validation is crucial for each new chemical series and biological target.

Rational Design Principles Based on SAR Data for Future Drug Development

The extensive SAR studies on the indole-2-carboxamide scaffold provide a clear set of guiding principles for the rational design of future drug candidates.

Target-Specific Indole Substitution: The electronic requirements for substituents on the indole ring are highly target-dependent. Future design should prioritize electron-withdrawing groups (e.g., halogens) at the C5 position for targets like the CB1 receptor, and electron-donating groups for targets like Trypanosoma cruzi. acs.orgacs.orgnih.gov The C4 and C6 positions are also viable points for modification to enhance properties like metabolic stability. nih.govacs.org

Optimization of the C3-Hydrophobic Pocket: The C3 position is a critical site for fine-tuning potency. It often interacts with a hydrophobic pocket, making it amenable to substitution with alkyl chains. nih.gov The optimal length of this chain must be determined for each target, as exemplified by the C3-n-pentyl group for CB1 modulators. nih.gov

Precise Linker Engineering: The linker connecting the amide to a terminal group is not merely a spacer. Its length and rigidity are crucial for correctly positioning the molecule within the binding site. acs.org An optimal length, often a two-carbon chain, should be established early in the optimization process. acs.org

Strategic Amide Modification: The amide bond is not immutable. N-methylation can be used to probe the necessity of the NH hydrogen bond donor and may improve properties like solubility without sacrificing potency. acs.orgnih.govnih.gov Amide bond reversal is a more dramatic change that alters the molecule's conformation and can be used to regain potency while modulating physicochemical properties. acs.orgrsc.org

Cautious Use of Bioisosteres: While bioisosteric replacement of the amide with groups like sulfonamides is a valid strategy to improve drug-like properties, it carries a significant risk of activity loss. acs.org This approach should be guided by a deep understanding of the target's binding site requirements, particularly regarding hydrogen bonding and electronic interactions.

By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the indole-2-carboxamide scaffold to develop novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Strategies for Guiding Future Indole-2-carboxamide Derivative Design

The design of future indole-2-carboxamide derivatives is informed by a wealth of SAR data. Key strategies involve modifications at several positions of the indole scaffold and the carboxamide substituent, aiming to enhance interactions with biological targets and improve drug-like properties.

A primary strategy involves the exploration of substituents on the indole ring, particularly at the C3 and C5 positions. For instance, in the context of allosteric modulators of the cannabinoid receptor 1 (CB1), the presence of short alkyl groups at the C3 position and an electron-withdrawing group, such as a chloro or fluoro group, at the C5 position has been shown to enhance modulation potency. nih.gov The length of the alkyl chain at C3 is critical; for example, a propyl group at C3 can significantly improve allosteric modulation. acs.org

Another key area for modification is the N-substituent of the carboxamide group. The nature of the group attached to the amide nitrogen plays a crucial role in determining the pharmacological profile. For example, in the development of anti-Trypanosoma cruzi agents, N-methylation of the amide and the indole nitrogen was found to restore potency, possibly by influencing the compound's spatial orientation. nih.govacs.org Furthermore, the linker between the amide and a terminal phenyl ring, as well as the substitutions on that phenyl ring, are critical. Studies on CB1 modulators revealed that a diethylamino or dimethylamino group at the 4-position of the phenyl ring is preferred for activity. nih.govacs.org

Bioisosteric replacement is another effective strategy. Replacing the indole core with other bicyclic or even monocyclic heteroaromatic rings can lead to compounds with improved physicochemical properties, such as solubility and polar surface area. acs.org However, in some cases, the indole scaffold proves to be superior for maintaining the desired biological activity. nih.gov Similarly, modifications of the carboxamide linker itself, such as creating reversed amides or sulfonamides, have been explored, although these changes can sometimes lead to a loss of potency. nih.govacs.org

The table below summarizes key structural modifications and their general impact on the activity of indole-2-carboxamide derivatives, providing a guide for future design strategies.

Modification SiteStructural ChangeGeneral Impact on Activity/PropertiesReference
Indole C3-Position Introduction of short alkyl chains (e.g., propyl)Can enhance potency and allosteric modulation. acs.org acs.org
Indole C5-Position Addition of electron-withdrawing groups (e.g., Cl, F)Enhances potency for certain targets. nih.govnih.gov nih.govnih.gov
Indole C5-Position Introduction of small, electron-donating groups (e.g., methyl, cyclopropyl)Favorable for potency in some cases. nih.govacs.org nih.govacs.org
Amide N-substituent N-methylation of the amide and/or indole nitrogenCan restore potency and improve solubility. nih.govacs.org nih.govacs.org
Amide Linker Variation in linker length to a terminal phenyl ringCritical for optimizing binding affinity. acs.org acs.org
Terminal Phenyl Ring Substitution with dimethylamino or diethylamino groupsPreferred for activity at CB1 receptors. nih.govacs.org nih.govacs.org
Scaffold Replacement of the indole core with other heterocyclesCan improve physicochemical properties, but may reduce potency. nih.govacs.org nih.govacs.org

Optimization of Pharmacological Profiles

The optimization of pharmacological profiles of indole-2-carboxamide analogues is a multiparametric process that aims to balance potency with favorable absorption, distribution, metabolism, and excretion (ADME) properties.

A significant challenge in the development of indole-2-carboxamide derivatives is often poor metabolic stability and low solubility. acs.org Medicinal chemistry strategies to address these issues include the introduction of polar functional groups to decrease lipophilicity and improve solubility. For example, N-substitution on the indole ring has been shown to disrupt planarity, which can lead to a significant increase in kinetic solubility. acs.org However, such modifications can sometimes negatively impact microsomal stability. acs.org

In the context of developing brain-penetrant agents, such as those for neurotropic viruses, structural modifications are crucial to reduce recognition by efflux transporters like P-glycoprotein at the blood-brain barrier. nih.gov This can be achieved through careful manipulation of the substituents on the indole-2-carboxamide scaffold. Success in this area has been demonstrated by new analogues that achieve higher and more sustained plasma and brain concentrations compared to their parent compounds. nih.gov

For allosteric modulators of the CB1 receptor, optimization efforts have focused on improving both binding affinity (KB) and the cooperativity factor (α). A notable success was the identification of an analogue with a hexyl group at the C3 position and a dimethylaminophenethyl substituent on the amide, which resulted in one of the lowest KB values reported for a CB1 allosteric modulator. acs.orgnih.gov This demonstrates that fine-tuning the lipophilicity and steric bulk at key positions can lead to significant gains in pharmacological potency.

The following table presents examples of indole-2-carboxamide analogues and the outcomes of specific optimization strategies.

Parent Compound/SeriesOptimization StrategyResulting Analogue/Key FindingImproved Pharmacological ProfileReference
Indole-2-carboxamides for T. cruziMethylation of both amide and indole nitrogensRestored potency and improved solubility.Better balance of potency and physicochemical properties. nih.govacs.org
Indole-2-carboxamides for T. cruziIntroduction of a thiomorpholine (B91149) 1,1-dioxide moietyOne of the most potent compounds in the series.Increased potency. acs.org
Alphavirus replication inhibitorsStructural modifications to reduce P-glycoprotein recognitionMarkedly reduced efflux transporter recognition.Improved potential for CNS activity. nih.gov
Alphavirus replication inhibitorsFurther development of the series10-fold improvement in potency and up to 40-fold increase in metabolic half-life.Enhanced potency and metabolic stability. nih.gov
CB1 allosteric modulatorsElongation of the C3-alkyl chain to hexylIdentified a compound with a KB of 89.1 nM.Significantly improved binding affinity. acs.orgnih.gov
CB1 allosteric modulatorsReplacement of N-piperidinyl with a dimethylamino groupResulted in improved allosteric effects.Enhanced allosteric modulation. acs.org

Future Research Directions and Therapeutic Potential of N Methoxy N Methyl 1h Indole 2 Carboxamide

Exploration of Novel Therapeutic Applications and Disease Targets

The indole-2-carboxamide scaffold has proven to be a fertile ground for the discovery of agents targeting a wide spectrum of diseases. mdpi.com Research has demonstrated its potential across oncology, infectious diseases, and neurodegenerative disorders, among others.

Anticancer Activity: Indole-2-carboxamide derivatives have shown significant efficacy against various cancer cell lines. nih.govnih.gov One research avenue involves the dual inhibition of key signaling proteins like phosphatidylinositol 3-kinase alpha (PI3Kα) and the epidermal growth factor receptor (EGFR). nih.govnih.gov Molecular docking studies have confirmed that these compounds can fit within the kinase catalytic sites of PI3Kα and EGFR, forming crucial hydrogen bonds. nih.gov Other derivatives have been developed as cyclin-dependent kinase 2 (CDK2) inhibitors and have demonstrated potent antiproliferative activity against breast cancer (MCF-7) cells. nih.gov Further studies have identified indole-based hybrids that act as potent tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. rsc.org

Anti-infective Potential: A significant area of investigation is the development of indole-2-carboxamides as antitubercular agents. nih.govnih.gov Phenotypic screening has identified potent compounds active against Mycobacterium tuberculosis, including multi-drug resistant strains. nih.govnih.gov Some of these compounds are believed to target the cell wall synthesis pathway. nih.gov Beyond tuberculosis, the scaffold has been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some derivatives inhibiting the parasite's CYP51 enzyme. acs.orgnih.gov The versatility of the scaffold extends to antiviral applications, with derivatives identified as inhibitors of the Dengue virus. acs.org

Other Therapeutic Areas: The therapeutic utility of this class extends to other targets. For instance, specific indole-2-carboxamides have been designed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, a key target for developing new pain and inflammation treatments. mdpi.com Additionally, the indole (B1671886) core is being explored for its potential in developing agents against neurodegenerative diseases by targeting pathways related to misfolded proteins and neuroinflammation. nih.gov

Table 1: Therapeutic Targets of Indole-2-Carboxamide Derivatives

Derivative Class/Compound Disease Area Therapeutic Target Research Finding
Indole-2-carboxamides Cancer PI3Kα / EGFR Compounds designed through molecular modeling showed dual inhibitory activity against human colon and breast cancer cell lines. nih.gov
Indole-2-carboxamides Cancer CDK2 / EGFR Derivatives demonstrated potent antiproliferative activity, particularly against the MCF-7 breast cancer cell line. nih.gov
Indole-based 1,2,4-triazoles Cancer Tubulin A hybrid compound was found to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in HeLa cells. rsc.org
N-(1-adamantyl)-indole-2-carboxamide Infectious Disease Mycobacterium tuberculosis Identified as a potent anti-TB agent with a Minimum Inhibitory Concentration (MIC) of 0.68 μM. nih.gov
Indole-2-carboxamides Infectious Disease Trypanosoma cruzi A series of compounds showed antiparasitic activity, although development was halted due to DMPK issues. acs.orgnih.gov
Indole-2-carboxamides Pain/Inflammation TRPV1 Novel derivatives were developed as selective agonists for the TRPV1 ion channel, showing potential for antinociceptive agents. mdpi.com

Development of Advanced Synthetic Methodologies for Enhanced Chemical Diversity

The synthesis of a diverse library of indole-2-carboxamides is crucial for establishing robust structure-activity relationships (SAR). rsc.org Standard synthetic routes typically involve the coupling of an indole-2-carboxylic acid with a desired amine. nih.govnih.gov This is often achieved using peptide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.govnih.gov Another common method involves converting the indole-2-carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. tandfonline.comresearchgate.net

Advanced methodologies focus on improving efficiency, yield, and the ability to generate complex structures.

One-Pot Synthesis: This approach is considered highly efficient in organic chemistry and has been applied to the synthesis of some indole compounds. nih.gov

Solid-Phase Synthesis: To accelerate the generation of compound libraries, solid-phase synthesis techniques can be employed, allowing for rapid diversification of the amine component of the carboxamide.

Electrosynthesis: Electrochemical methods are emerging as a greener alternative for creating amide bonds and for the synthesis of the indole core itself from amide precursors. rsc.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity for the synthesis of indole-2-carboxamide intermediates and final products.

The specific compound, N-methoxy-N-methyl-1H-indole-2-carboxamide , is a Weinreb amide. This functional group is a particularly valuable tool in advanced synthesis. It is stable to many nucleophiles (like Grignard or organolithium reagents) that would over-react with esters or acid chlorides. However, it reacts smoothly with these reagents to form a stable chelated intermediate that, upon acidic workup, yields a ketone. This allows for the precise synthesis of 2-acyl-indoles, which are important precursors for more complex derivatives.

Table 2: Synthetic Methods for Indole-2-Carboxamide Scaffolds

Method Key Reagents Description
Amide Coupling BOP, DIPEA A common method for forming the amide bond between an indole-2-carboxylic acid and an amine under mild conditions. nih.govnih.gov
Amide Coupling EDC·HCl, HOBt, DIPEA Another standard set of reagents for amide bond formation, widely used in medicinal chemistry to generate indole-2-carboxamide libraries. nih.gov
Acid Chloride Formation Thionyl chloride (SOCl₂) The carboxylic acid is converted to a highly reactive acyl chloride, which then readily reacts with an amine to form the amide. tandfonline.comresearchgate.net
Fischer Indole Synthesis Substituted anilines/hydrazines and keto-acids A classical method for constructing the indole ring itself, which can then be further functionalized. researchgate.net
Weinreb Amide Synthesis N,O-Dimethylhydroxylamine Forms an N-methoxy-N-methyl amide (Weinreb amide) that serves as a versatile intermediate for synthesizing ketones from carboxylic acids.

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The synergy between computational (in silico) and experimental methods has become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.gov This integrated approach is heavily utilized in the development of the indole-2-carboxamide series.

Target Identification and Validation: Computational tools can help identify potential binding sites on therapeutic targets. Molecular docking studies are routinely used to predict how indole-2-carboxamide derivatives will bind to the active sites of proteins like EGFR, PI3Kα, or tubulin. nih.govrsc.org These in silico predictions guide the synthesis of the most promising compounds.

Structure-Based Drug Design (SBDD): Once a target structure is known, SBDD allows for the rational design of molecules that fit precisely into the binding pocket. For example, researchers designed a series of indole-2-carboxamides as potential anticancer agents based on the structures of PI3Kα and EGFR kinase domains. nih.gov The synthesized compounds were then tested experimentally, and the results fed back into the design cycle for further optimization.

In Silico DMPK Prediction: Before committing to costly and time-consuming synthesis, computational models are used to predict the drug metabolism and pharmacokinetic (DMPK) properties of designed compounds. nih.gov Properties like lipophilicity (ClogP), solubility, and potential for metabolism by cytochrome P450 enzymes can be estimated, helping to prioritize which molecules to synthesize. nih.govacs.org

SAR Elucidation: By combining the experimental biological activity data with computational models, researchers can build a deeper understanding of the structure-activity relationship (SAR). This helps to identify which parts of the indole-2-carboxamide scaffold are essential for activity and which can be modified to improve properties like potency or metabolic stability. nih.gov

This iterative cycle of design, synthesis, testing, and computational analysis allows for a more efficient exploration of chemical space and a faster path to identifying viable drug candidates.

Addressing Challenges in Drug Metabolism and Pharmacokinetics (DMPK) for Indole-2-carboxamide Series

A significant hurdle in the development of indole-2-carboxamide-based drugs is achieving favorable drug metabolism and pharmacokinetic (DMPK) properties. acs.org Many promising compounds with high in vitro potency fail to translate into effective in vivo agents due to poor DMPK profiles. acs.orgnih.gov

Common challenges observed in this chemical series include:

High Metabolic Clearance: Many indole-2-carboxamides are rapidly metabolized by liver enzymes, particularly cytochrome P450s (like CYP3A4). lookchem.com This leads to low plasma exposure and reduced efficacy. The indole ring and attached alkyl groups are often susceptible to metabolic oxidation. nih.gov

Low Aqueous Solubility: A positive correlation between lipophilicity and potency has been observed for some indole-2-carboxamides, especially in the anti-TB series. nih.gov While increasing lipophilicity boosts activity, it often leads to very low aqueous solubility, which can hinder absorption and formulation.

Poor Oral Bioavailability: A combination of rapid first-pass metabolism in the gut wall and liver, along with poor solubility, can result in low oral bioavailability. lookchem.com

Medicinal chemists employ several strategies to overcome these challenges:

Metabolic Blocking: Introducing specific chemical groups at metabolically vulnerable positions ("soft spots") can block oxidation. For example, substituting the 4- and 6-positions of the indole ring with electron-withdrawing groups like fluoro or cyano has been shown to significantly improve metabolic stability. nih.gov

Modulating Lipophilicity: A careful balance must be struck between lipophilicity for potency and hydrophilicity for solubility and good DMPK properties. This can involve replacing lipophilic groups with more polar ones or introducing ionizable functionalities.

Isosteric Replacement: Replacing a metabolically liable part of the molecule with a non-classical isostere can sometimes maintain potency while improving stability. However, this is not always successful; for instance, replacing the carboxamide linker with a sulfonamide resulted in a complete loss of activity in an anti-trypanosomal series. acs.org

The development of an anti-Trypanosoma cruzi series of 1H-indole-2-carboxamides was ultimately stopped precisely because of these unfavorable DMPK properties, highlighting how critical this aspect is for successful drug development. acs.orgnih.gov

Table 3: DMPK Challenges and Mitigation Strategies for Indole-2-Carboxamides

Challenge Observation in Indole-2-carboxamide Series Mitigation Strategy Reference
High Metabolic Clearance Rapid metabolism by liver microsomes (CYP3A4) and potential for gut wall metabolism. Introduction of fluoro or cyano groups at the 4- and 6-positions of the indole ring to block oxidation. nih.govlookchem.com
Low Aqueous Solubility Potency against M. tuberculosis was positively correlated with lipophilicity, making solubility a major issue. While not fully resolved, formulation strategies can be explored. A balance between lipophilicity and activity is key. nih.gov
Limited Plasma Exposure Early lead compounds for Chagas disease showed limited plasma exposure in animal studies despite good potency. Medicinal chemistry strategies to improve metabolic stability were attempted, but failed to sufficiently improve exposure. acs.orgnih.gov
Metabolic Liability Methyl groups on the indole scaffold were identified as potential sites of metabolic oxidation. Replacement of the liable methyl groups with more stable substituents. nih.gov

Investigation of Biosynthetic Pathways for this compound or Related Indole Amides

While this compound is a synthetic construct, nature produces a vast array of indole-containing molecules and amides through complex biosynthetic pathways. nih.govyoutube.com Understanding these natural processes can inspire new biocatalytic methods for synthesis.

The biosynthesis of most indole-containing natural products begins with the essential amino acid L-tryptophan. youtube.com The formation of amide bonds in nature is a fundamental process, most famously carried out by ribosomes during protein synthesis. nih.gov However, many secondary metabolites, including complex amides, are synthesized by large, multi-enzyme complexes called nonribosomal peptide synthetases (NRPSs). acs.org

An NRPS assembly line activates carboxylic acids (including those on an indole scaffold) by converting them into acyl-adenylates. nih.gov This activated acid is then transferred to a carrier protein and can be reacted with an amine to form an amide bond. nih.gov

Recent research has identified specific enzymes with the potential to create indolylamides. For example, a thioesterase (TE) domain from the biosynthetic pathway for bulbiferamide was shown to catalyze the formation of a macrocyclic indolylamide. acs.org This enzyme activates a peptide and facilitates an attack by the indole nitrogen to form the amide bond, a chemically challenging transformation due to the poor nucleophilicity of the indole nitrogen. acs.org Such enzymes could potentially be engineered and used as biocatalysts for the greener synthesis of novel indole amides, offering an alternative to traditional chemical methods. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-methoxy-N-methyl-1H-indole-2-carboxamide derivatives?

  • Methodological Answer : A widely used approach involves coupling indole-2-carboxylic acid derivatives with N-methoxy-N-methylamine under activating conditions. For example, in , N-methoxyindole intermediates were synthesized via nucleophilic substitution under nitrogen protection, using reagents like boron trifluoride etherate to facilitate the reaction. Reactions are typically monitored by HPLC for purity (≥95%) and optimized via temperature control (e.g., reflux at 30–100°C) . Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is employed for purification, as described in for analogous indole carboxamides .

Q. How are structural and purity analyses performed for N-methoxy-N-methyl indole carboxamides?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are standard for confirming molecular structure. For instance, in , ¹H NMR chemical shifts (e.g., δ 9.72 ppm for indole NH) and coupling constants (J = 8.5 Hz for aromatic protons) were critical for verifying substituent positions. High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) further validate purity and stoichiometry . Purity is often assessed via HPLC with UV detection at 254 nm .

Q. What solvent systems and catalysts are optimal for indole carboxamide coupling reactions?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for coupling reactions due to their ability to stabilize intermediates. Sodium ethoxide () or coupling agents like EDCI/DCC ( ) are effective catalysts. For example, achieved 85–98% yields for indole carboxamides using DMF at 100–150°C . Low-yield reactions (e.g., 30% in ) may require alternative catalysts (e.g., Pd/Cu for cross-couplings) or microwave-assisted synthesis to enhance efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar indole carboxamides?

  • Methodological Answer : Ambiguities in NMR spectra (e.g., overlapping aromatic signals) can be addressed via 2D techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations. In , X-ray crystallography using SHELX software ( ) provided unambiguous confirmation of bond lengths (e.g., C–N = 1.358 Å) and torsion angles in ethyl indole carboxylate derivatives . For chiral analogs, circular dichroism (CD) or chiral HPLC may differentiate enantiomers .

Q. What strategies improve the bioavailability of N-methoxy-N-methyl indole carboxamides in pharmacological studies?

  • Methodological Answer : Bioavailability can be enhanced via prodrug design (e.g., esterification of carboxylic groups) or formulation with cyclodextrins. highlights lipid-lowering indole carboxamides tested in hyperlipidemic rat models, where logP values were optimized by introducing hydrophobic substituents (e.g., adamantyl groups) to balance solubility and membrane permeability . Metabolic stability is assessed via liver microsome assays, with LC-MS/MS quantifying metabolite formation .

Q. How are computational methods applied to predict the biological activity of novel indole carboxamides?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with target proteins (e.g., cannabinoid receptors in ). Quantitative structure-activity relationship (QSAR) models, built using descriptors like Hammett σ constants or topological polar surface area (TPSA), predict bioactivity. For example, utilized PubChem-derived data to correlate benzoyl substituents with antimicrobial activity .

Data Analysis and Optimization

Q. How should researchers address low yields in N-methoxy-N-methyl indole carboxamide syntheses?

  • Methodological Answer : Reaction optimization via Design of Experiments (DoE) can identify critical variables (e.g., temperature, stoichiometry). In , increasing the equivalents of N-methoxyamine from 1.1 to 2.0 improved yields from 30% to 75%. Kinetic studies (e.g., in situ IR monitoring) can pinpoint rate-limiting steps, while scavengers (e.g., molecular sieves) may mitigate side reactions .

Q. What analytical techniques are recommended for characterizing polymorphic forms of indole carboxamides?

  • Methodological Answer : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish polymorphs. For hygroscopic compounds, dynamic vapor sorption (DVS) assesses stability. Single-crystal X-ray diffraction ( ) remains the gold standard for resolving crystal packing and hydrogen-bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.